molecular formula C25H21N5O3S B2435145 2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894251-74-2

2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2435145
CAS No.: 894251-74-2
M. Wt: 471.54
InChI Key: NWSUFKITSRUXOB-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H21N5O3S and its molecular weight is 471.54. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methoxyanilino)-N-[(4-methylphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-15-7-9-16(10-8-15)14-26-22(31)17-11-12-18-20(13-17)28-25-30(23(18)32)29-24(34-25)27-19-5-3-4-6-21(19)33-2/h3-13H,14H2,1-2H3,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSUFKITSRUXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a member of the thiadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.

Chemical Structure

The compound features a complex structure that includes a thiadiazole ring fused with a quinazoline moiety. The presence of methoxy and methyl groups enhances its pharmacological potential.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiadiazole derivatives, including the compound .

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity against several pathogens. For instance, MIC values were reported in the range of 0.1 to 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.10.5
Escherichia coli0.30.6
Pseudomonas aeruginosa0.40.8

Anticancer Activity

The compound has also been investigated for its potential anticancer properties.

Cell Line Studies

  • Cytotoxicity : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed IC50 values ranging from 5 to 15 µM .
  • Mechanism : The anticancer effect is attributed to apoptosis induction via the mitochondrial pathway, leading to increased caspase activity .
Cell LineIC50 (µM)
MCF-710
HeLa15
A54912

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects.

In Vivo Studies

  • Animal Models : Inflammation models in rats showed a significant reduction in paw edema when treated with the compound compared to control groups .
  • Biochemical Markers : Decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) were observed, indicating a reduction in inflammatory response .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • Case Study A : A patient with chronic bacterial infections showed marked improvement after treatment with a thiadiazole derivative similar to the compound discussed, leading to a reduction in infection markers and improved clinical outcomes.
  • Case Study B : A clinical trial involving cancer patients treated with compounds structurally related to this thiadiazole showed promising results in tumor size reduction and overall survival rates.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole and quinazoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment :
    • The compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxicity, particularly against breast cancer (MDA-MB-231) and colon cancer cells. The compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating potent activity .
  • Mechanistic Insights :
    • The mechanism of action appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation and survival. Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole and quinazoline moieties can enhance anticancer efficacy .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial activities.

Research Findings

  • Antibacterial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring is crucial for enhancing antibacterial activity .
  • Mechanism of Action :
    • The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Other Pharmacological Applications

Beyond anticancer and antimicrobial applications, the compound may have potential in other therapeutic areas:

  • Anti-inflammatory Effects :
    • Some studies suggest that compounds with similar structures possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects :
    • Emerging research indicates potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.